2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one 2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0842959
InChI: InChI=1S/C17H17NO2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)8-9-18-16(15)6-7-17(18)19/h2-5,10,16H,6-9H2,1H3
SMILES: COC1=CC2=C(C=C1)C3=C(C=C2)C4CCC(=O)N4CC3
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol

2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one

CAS No.:

Cat. No.: VC0842959

Molecular Formula: C17H17NO2

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one -

Specification

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
IUPAC Name 7-methoxy-3,3a,10,11-tetrahydro-2H-naphtho[1,2-g]indolizin-1-one
Standard InChI InChI=1S/C17H17NO2/c1-20-12-3-5-13-11(10-12)2-4-15-14(13)8-9-18-16(15)6-7-17(18)19/h2-5,10,16H,6-9H2,1H3
Standard InChI Key QIFGUNVFYVTFHY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=C(C=C2)C4CCC(=O)N4CC3
Canonical SMILES COC1=CC2=C(C=C1)C3=C(C=C2)C4CCC(=O)N4CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator